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Introduction

Nucleic acid precipitation is a cornerstone technique in molecular biology, essential for

concentrating and purifying DNA and RNA from aqueous solutions. The fundamental principle

involves neutralizing the negatively charged phosphate backbone of nucleic acids with cations

from a salt, followed by the addition of an alcohol (typically ethanol or isopropanol) to decrease

their solubility, causing them to precipitate.[1] While salts like sodium acetate, sodium chloride,

and ammonium acetate are standard reagents for this purpose, the role of trisodium
diphosphate is often misunderstood.

This document clarifies the role of trisodium salts in nucleic acid purification, differentiating

between the use of trisodium phosphate in lysis buffers and the critical function of trisodium

citrate in post-precipitation wash steps.

1. Trisodium Phosphate in Lysis Buffers

Contrary to some assumptions, trisodium diphosphate (or more commonly, trisodium

phosphate, Na₃PO₄) is not typically used as a primary agent for precipitating nucleic acids. Its

highly alkaline nature (a 1% solution has a pH of approximately 12) can cause denaturation of

double-stranded DNA and chemical degradation of RNA.[1]
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However, trisodium phosphate is a valuable component of certain lysis buffers, particularly for

DNA extraction from challenging samples like soil or tissues where microbes are present.[2] In

this context, its functions include:

Aiding Cell Lysis: The alkaline properties of trisodium phosphate contribute to the disruption

of cell membranes and walls, facilitating the release of nucleic acids.[1]

Preventing Adsorption: In mineral-rich samples like soil, nucleic acids can adsorb to charged

particles, leading to poor recovery. Phosphate ions in the buffer can compete for these

binding sites, preventing nucleic acid loss.[1]

Component of Lysis Solutions: Trisodium phosphate has been included in lysis solutions for

specific protocols, such as DNA extraction from filter papers, in combination with other

chaotropic agents like guanidine thiocyanate.[3]

2. The Role of Trisodium Citrate in DNA Washing

A closely related compound, trisodium citrate, plays a well-defined and crucial role not in

precipitation itself, but in the washing of the DNA pellet after it has been precipitated (typically

with ethanol).[2] This step is particularly important in protocols that use phenol-guanidine

thiocyanate reagents (e.g., TRI Reagent®) for initial homogenization and phase separation.[4]

The primary purpose of the trisodium citrate wash is to remove residual phenol, a common

contaminant from this type of extraction that can inhibit downstream enzymatic reactions like

PCR, sequencing, and restriction digests.[2] By effectively removing phenol, the trisodium

citrate wash significantly improves the purity of the final DNA preparation.[2]

Experimental Protocols
Protocol 1: Standard DNA Precipitation (Using Sodium Acetate and Ethanol)

This protocol describes the standard method for precipitating DNA from an aqueous solution.

Materials:

DNA sample in aqueous solution

3 M Sodium Acetate (pH 5.2)[5][6]
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100% Ethanol, ice-cold[6][7]

70% Ethanol, room temperature[6][7]

Nuclease-free water or TE buffer

Microcentrifuge

Methodology:

To your DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2). Mix gently.[6]

Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times until

the DNA precipitates. A white, stringy precipitate may be visible.[7]

Incubate the mixture at -20°C for at least 30-60 minutes. For very low DNA concentrations,

incubation can be extended to overnight.[6][7]

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[7]

Carefully decant the supernatant without disturbing the pellet.

Wash the pellet by adding 500 µL of room-temperature 70% ethanol. This step removes co-

precipitated salts.[7]

Centrifuge at 12,000 x g for 5 minutes at 4°C. Carefully decant the ethanol.

Air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make the DNA difficult to

resuspend.[1]

Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.

Protocol 2: DNA Wash with Trisodium Citrate (Post-Phenol Extraction)

This protocol is specifically for washing a DNA pellet that has been precipitated from the

interphase/organic phase of a phenol-based extraction (e.g., using TRI Reagent®).[4]

Materials:
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DNA pellet (precipitated with ethanol as per the TRI Reagent® protocol)[4]

DNA Wash Solution: 0.1 M Trisodium Citrate in 10% Ethanol[2][4]

75% Ethanol

8 mM NaOH for solubilization

HEPES (free acid) for pH adjustment

Microcentrifuge

Methodology:

After precipitating the DNA from the interphase/organic phase with ethanol and removing the

supernatant, add 1 mL of DNA Wash Solution (0.1 M trisodium citrate in 10% ethanol) per 1

mL of the initial homogenization reagent used.[4]

Incubate the DNA pellet in the wash solution for 30 minutes at room temperature, with

occasional mixing.[4]

Centrifuge at 2,000 x g for 5 minutes at 4-25°C. Carefully discard the supernatant.[4]

Repeat the wash step (steps 1-3) for a second time to ensure complete removal of phenol.[4]

Wash the DNA pellet with 1.5-2 mL of 75% ethanol (per 1 mL of initial homogenization

reagent).[2][4]

Incubate for 10-20 minutes at room temperature with periodic mixing.[4]

Centrifuge at 2,000 x g for 5 minutes at 4-25°C. Carefully discard the supernatant.[4]

Air-dry the pellet briefly.

Resuspend the DNA pellet in an appropriate volume of 8 mM NaOH to achieve a

concentration of 0.2-0.3 µg/µL. Adjust the pH for downstream applications using HEPES.[2]

[8]
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Data Presentation
Table 1: Comparison of Common Nucleic Acid Precipitation Agents
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Precipitatin
g Agent

Typical
Final
Concentrati
on

Incubation
Temperatur
e

DNA Yield
DNA Purity
(A260/A280)

Key
Advantages
&
Disadvanta
ges

Ethanol
2-2.5

volumes

-20°C or

colder
High High (~1.8)

Advantages:

Robust, good

for low

concentration

samples.

Disadvantage

s: Co-

precipitates

more salt

than

isopropanol.

[7]

Isopropanol 0.7-1 volume
Room

Temperature
High High (~1.8)

Advantages:

Requires less

volume,

faster

precipitation

at RT.

Disadvantage

s: Higher risk

of co-

precipitating

salts.[7]

Polyethylene

Glycol (PEG)

5-10% (w/v) 4°C or on ice High High (~1.8) Advantages:

Allows for

size-selective

precipitation.

Disadvantage

s: More time-

consuming,
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PEG can be

viscous.[7]

Table 2: Purity Assessment of Extracted DNA

Measurement Ideal Ratio Interpretation of Deviation

A260/A280 Ratio ~1.8 - 2.0

< 1.7: Indicates potential

protein or phenol

contamination.[2] > 2.0: May

indicate RNA contamination.[2]

A260/A230 Ratio > 1.8

< 1.8: Suggests contamination

by phenol, guanidine salts, or

carbohydrates.[2]

Note: The trisodium citrate

wash is specifically designed

to improve the A260/A280 ratio

by removing residual phenol.

[2]
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Step 1: Lysis & Phase Separation

Step 2: DNA Precipitation & Washing

Step 3: Solubilization

Sample in
Phenol-Guanidine Reagent

Homogenize to Lyse Cells

Centrifuge for Phase Separation

Aqueous Phase (RNA) Interphase/Organic Phase (DNA, Proteins)

Add Ethanol to
Interphase

Incubate & Centrifuge
to Pellet DNA

Wash Pellet with
Trisodium Citrate Solution (2x)

Wash Pellet with
75% Ethanol Air-Dry Pellet

Resuspend in
8mM NaOH & Adjust pH

Pure DNA

Click to download full resolution via product page

Caption: Workflow for DNA isolation using a trisodium citrate wash.
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Nucleic Acid in
Aqueous Solution

Add Salt
(e.g., Sodium Acetate)

 Cations

Add Alcohol
(e.g., Ethanol)

 Anti-Solvent

Na+ ions neutralize
negative phosphate backbone

Alcohol reduces
dielectric constant of solution

Nucleic acids aggregate
and become insoluble

Precipitate forms

Centrifuge to Pellet
Nucleic Acid

Click to download full resolution via product page

Caption: Mechanism of nucleic acid precipitation with salt and alcohol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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